molecular formula C13H14N2 B14223703 N-[(1S)-1-Phenylethyl]pyridin-2-amine CAS No. 830323-18-7

N-[(1S)-1-Phenylethyl]pyridin-2-amine

Cat. No.: B14223703
CAS No.: 830323-18-7
M. Wt: 198.26 g/mol
InChI Key: IWMMJPDCLGWNLZ-NSHDSACASA-N
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Description

N-[(1S)-1-Phenylethyl]pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a phenylethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Phenylethyl]pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-aminopyridine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Phenylethyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

N-[(1S)-1-Phenylethyl]pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-1-Phenylethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-Phenylethyl]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group provides steric and electronic effects that influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

830323-18-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15)/t11-/m0/s1

InChI Key

IWMMJPDCLGWNLZ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC=CC=N2

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=N2

Origin of Product

United States

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